tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate
Overview
Description
N-Boc Ketamine, also known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate, is a derivative of ketamine. It is primarily used in research settings as a reference standard and is categorized as an arylcyclohexylamine.
Mechanism of Action
Target of Action
N-Boc Ketamine, also known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate, primarily targets the N-methyl-D-aspartic acid receptor (NMDAR) . NMDAR is a type of glutamate receptor that plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .
Mode of Action
N-Boc Ketamine acts as a non-competitive antagonist of the NMDAR . This means it binds to a site on the NMDAR that is distinct from the glutamate binding site, inhibiting the receptor’s function . This inhibition results in a decrease in neuronal excitability and synaptic transmission .
Biochemical Pathways
The antagonism of NMDAR by N-Boc Ketamine affects several biochemical pathways. It disrupts the normal function of the glutamatergic system, leading to alterations in the release of various neurotransmitters . This can affect downstream signaling pathways involved in processes such as neuronal plasticity, learning, and memory .
Pharmacokinetics
The pharmacokinetics of N-Boc Ketamine involves its absorption, distribution, metabolism, and excretion (ADME). Like Ketamine, it is expected to be rapidly absorbed and distributed throughout the body . It undergoes hepatic biotransformation, primarily involving cytochrome P450 isoenzymes . The major metabolite is norketamine, produced through N-demethylation . Further metabolism occurs through hydroxylation and conjugation processes . The metabolites are primarily excreted in urine .
Result of Action
The antagonism of NMDAR by N-Boc Ketamine results in a decrease in neuronal excitability and synaptic transmission . This can lead to various effects at the molecular and cellular levels, including changes in neuronal plasticity, learning, and memory . The exact effects can vary depending on the specific neuronal populations and circuits involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Boc Ketamine. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Additionally, individual factors such as genetic variations, age, and health status can influence its pharmacokinetics and pharmacodynamics . .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable effect. Toxicity studies have shown that high doses can cause significant harm to the organism, highlighting the importance of dosage regulation.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can alter the normal metabolic processes by inhibiting or activating key enzymes, leading to changes in the production and utilization of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern can influence the overall efficacy and toxicity of the compound.
Preparation Methods
The synthesis of N-Boc Ketamine involves several steps:
Initial Reaction: Cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form an intermediate.
Dehydration: The intermediate undergoes dehydration using an acidic ionic liquid.
Oxidation: The resulting alkene is oxidized to produce the hydroxy ketone intermediate.
For industrial production, the process may involve scaling up these reactions under controlled conditions to ensure high yield and purity. The use of protective groups like the tert-butyl carbamate (Boc) group is crucial in these synthetic routes to protect the amino functionalities during the reactions .
Chemical Reactions Analysis
N-Boc Ketamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using reagents like oxalyl chloride in methanol, trifluoroacetic acid, or catalytic amounts of iodine.
Substitution: The compound can participate in substitution reactions, particularly involving the aromatic ring.
Oxidation and Reduction: The ketone group in N-Boc Ketamine can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include oxalyl chloride, trifluoroacetic acid, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Boc Ketamine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Comparison with Similar Compounds
N-Boc Ketamine can be compared with other ketamine derivatives and similar compounds:
Esketamine: This is the S-enantiomer of ketamine and is used for treatment-resistant depression.
N-Ethyl Ketamine: Another derivative with similar pharmacological properties but different potency and duration of action.
N-Boc Ketamine is unique due to its specific chemical structure, which includes the Boc protective group. This makes it particularly useful in synthetic chemistry for studying the properties and reactions of ketamine derivatives .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-17(2,3)23-16(22)20(4)18(12-8-7-11-15(18)21)13-9-5-6-10-14(13)19/h5-6,9-10H,7-8,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFIPKJXHXVWDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCCCC1=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124360 | |
Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-29-8 | |
Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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